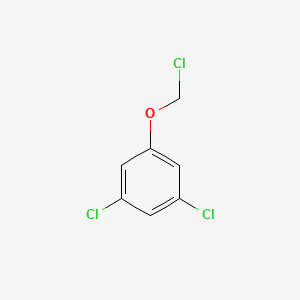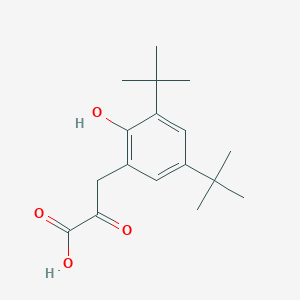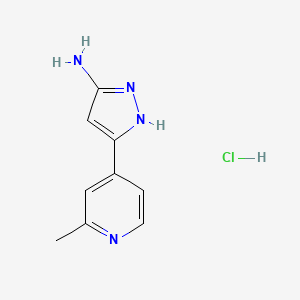
1-(2-Methoxy-3-pyridinyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxy-3-pyridinecarboxylic acid with pyrrolidine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: 1-(2-Methoxy-3-piperidyl)-2-pyrrolidinone.
Substitution: Various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-3-pyridyl)-2-pyrrolidinone: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxy-3-piperidyl)-2-pyrrolidinone: Similar structure but with a piperidine ring instead of a pyridine ring.
1-(2-Methoxy-3-pyridyl)-2-pyrrolidine: Similar structure but without the carbonyl group in the pyrrolidinone ring.
Uniqueness: 1-(2-Methoxy-3-pyridyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group and pyrrolidinone ring make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(2-methoxypyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(4-2-6-11-10)12-7-3-5-9(12)13/h2,4,6H,3,5,7H2,1H3 |
Clé InChI |
RJQYCXZBXQRQMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)




![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)


